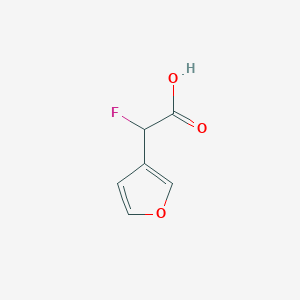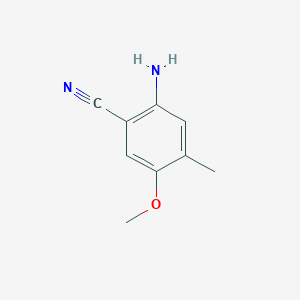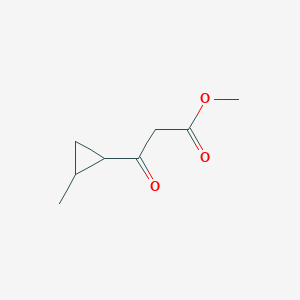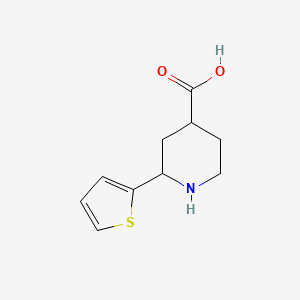
Tris(ethylenediamine)rhodium(III)chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(ethylenediamine)rhodium(III)chloride is a useful research compound. Its molecular formula is C6H24Cl3N6Rh and its molecular weight is 389.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: Tris(ethylenediamine)rhodium(III)chloride undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of electrons.
Reduction: It can also be involved in reduction reactions, where it helps in the gain of electrons.
Substitution: The chloride ions in the complex can be substituted by other ligands, leading to the formation of new coordination compounds[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction Reactions: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution Reactions: Ligands like phosphines and amines can replace the chloride ions under appropriate conditions[][1].
科学的研究の応用
Tris(ethylenediamine)rhodium(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, oxidation, and carbonylation reactions[][1].
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes[][1].
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with DNA and other cellular targets[][1].
Industry: It is used in the preparation of other rhodium complexes and as a catalyst in industrial chemical processes[][1].
類似化合物との比較
Tris(ethylenediamine)cobalt(III)chloride: Similar in structure but with cobalt as the central metal.
Tris(ethylenediamine)nickel(II)chloride: Contains nickel instead of rhodium.
Tris(ethylenediamine)platinum(IV)chloride: Platinum-based complex with similar coordination environment[][1].
特性
分子式 |
C6H24Cl3N6Rh |
|---|---|
分子量 |
389.6 g/mol |
IUPAC名 |
ethane-1,2-diamine;trichlororhodium |
InChI |
InChI=1S/3C2H8N2.3ClH.Rh/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChIキー |
KBEIBVHFOZFPEB-UHFFFAOYSA-K |
正規SMILES |
C(CN)N.C(CN)N.C(CN)N.Cl[Rh](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)

![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)






![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)

